tert-Butylamine-d9Hydrobromide

Description

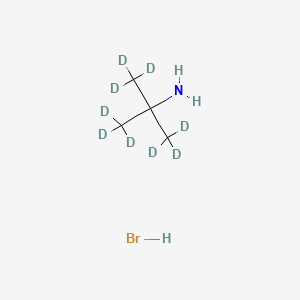

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKAPARXKPTKBK-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of tert-Butylamine-d9 Hydrobromide

An In-depth Technical Guide to tert-Butylamine-d9 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylamine-d9 Hydrobromide, a deuterated isotopologue of tert-Butylamine Hydrobromide. This document details its chemical structure, physicochemical properties, synthesis, and applications, particularly for professionals in research and drug development.

Introduction

tert-Butylamine-d9 Hydrobromide is the deuterium-labeled form of tert-Butylamine Hydrobromide. In this compound, the nine hydrogen atoms on the tert-butyl group are replaced with deuterium (B1214612), a stable heavy isotope of hydrogen.[1][2] This isotopic labeling makes it an invaluable tool in various scientific applications, primarily as an internal standard for quantitative analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The incorporation of deuterium can also intentionally modify the pharmacokinetic and metabolic profiles of drug candidates, a strategy of growing interest in drug development.[1]

Chemical Structure and Identification

The chemical structure consists of a tert-butylammonium (B1230491) cation, where the central carbon is bonded to three trideuteriomethyl (-CD₃) groups and an amino group (-NH₃⁺), paired with a bromide anion (Br⁻).

References

tert-Butylamine-d9 Hydrobromide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butylamine-d9 Hydrobromide, including experimental protocols and key data presented for easy reference.

Core Physical and Chemical Properties

Quantitative data for tert-Butylamine-d9 Hydrobromide and its non-deuterated analogue are summarized in the table below. Data for the deuterated compound is limited, and in such cases, data for the non-deuterated analogue or the deuterated free amine is provided as a reference.

| Property | tert-Butylamine-d9 Hydrobromide | tert-Butylamine (B42293) Hydrobromide (non-deuterated analogue) | tert-Butylamine-d9 (deuterated free amine) |

| Molecular Formula | C₄D₉H₂N·HBr | C₄H₁₁N·HBr | C₄D₉H₂N |

| Molecular Weight | 163.10 g/mol [1] | 154.05 g/mol [2][3] | 82.19 g/mol |

| Appearance | - | White to almost white crystalline powder[2][4] | - |

| Melting Point | Not available | 350 °C[2] | -67 °C |

| Boiling Point | Not applicable (salt) | Not applicable (salt) | 46 °C |

| Density | Not available | Not available | 0.933 g/mL at 25 °C |

| Solubility | Not available | Soluble in water, ethanol (B145695), and acetone.[5] | Miscible with water, alcohol, and ether. Soluble in chloroform.[6] |

| Isotopic Purity | - | - | 98 atom % D |

Experimental Protocols

Synthesis of tert-Butylamine-d9

A common method for the synthesis of tert-butylamine-d9 involves a multi-step process starting from deuterated precursors. The following is a representative, though generalized, protocol:

-

Preparation of Methyl-d3 Iodide: Methanol-d4 is reacted with iodine and red phosphorus to produce methyl-d3 iodide via distillation.

-

Grignard Reaction: The prepared methyl-d3 iodide is used to form a Grignard reagent. This is then reacted with acetone-d6 (B32918) at low temperatures (e.g., 2 °C). The reaction is quenched with dilute hydrochloric acid to yield tert-butanol-d9 (B1338152).

-

Purification of tert-Butanol-d9: The crude tert-butanol-d9 is purified by distillation.

-

Formation of tert-Butylamine-d9: The purified tert-butanol-d9 is reacted with a chlorinating agent and a catalyst at low temperatures (e.g., -10 °C). The resulting product is purified by rectification to yield tert-butylamine-d9.

Synthesis of tert-Butylamine-d9 Hydrobromide

The hydrobromide salt can be prepared by the direct reaction of the free amine with hydrobromic acid.

Materials:

-

tert-Butylamine-d9

-

Hydrobromic acid (e.g., 48% aqueous solution or HBr in a suitable solvent)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve a known quantity of tert-butylamine-d9 in a minimal amount of a suitable solvent, such as anhydrous diethyl ether, in a flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of hydrobromic acid dropwise with continuous stirring.

-

A white precipitate of tert-Butylamine-d9 Hydrobromide will form.

-

Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the product under vacuum.

Purification by Recrystallization

The purity of the synthesized tert-Butylamine-d9 Hydrobromide can be enhanced by recrystallization. A common method for the non-deuterated analogue involves dissolving the salt in absolute ethanol and then slowly adding diethyl ether to induce crystallization.[7]

-

Dissolve the crude tert-Butylamine-d9 Hydrobromide in a minimum amount of hot absolute ethanol.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, slowly add anhydrous diethyl ether until turbidity is observed.

-

Allow the solution to stand, preferably at a reduced temperature (e.g., in a refrigerator), to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of tert-Butylamine-d9 Hydrobromide is expected to show a broad singlet corresponding to the ammonium (B1175870) protons (-NH₃⁺). Due to the deuteration of the tert-butyl group, the characteristic singlet for the nine equivalent protons of the tert-butyl group, seen in the non-deuterated analogue, will be absent.

-

¹³C NMR: The carbon NMR spectrum is expected to show a single resonance for the quaternary carbon of the tert-butyl group. The signal for the methyl carbons will likely be a multiplet due to coupling with deuterium.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorptions for the N-H stretching of the ammonium group, typically in the range of 2800-3200 cm⁻¹. The C-D stretching vibrations will be observed at lower wavenumbers compared to C-H stretches. An ATR-IR spectrum for the non-deuterated tert-butylamine hydrobromide is available and shows peaks at various wavenumbers including strong absorptions in the fingerprint region.[8]

Visualizations

The following diagram illustrates the synthesis of tert-Butylamine-d9 Hydrobromide from its deuterated free amine precursor.

Caption: Synthesis of tert-Butylamine-d9 Hydrobromide.

References

- 1. tert-Butyl-d9-amine Hydrobromide | C4H12BrN | CID 56845680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 3. Buy tert-Butylamine hydrobromide | 60469-70-7 [smolecule.com]

- 4. tert-Butylamine Hydrobromide 60469-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. tert-Butylammonium bromide Dealer and Distributor | tert-Butylammonium bromide Supplier | tert-Butylammonium bromide Stockist | tert-Butylammonium bromide Importers [multichemindia.com]

- 6. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-butylamine hydrobromide | 60469-70-7 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Tert-Butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of deuterium-labeled tert-butylamine (B42293). Deuterated compounds are critical tools in pharmaceutical research, aiding in the elucidation of metabolic pathways, enhancing pharmacokinetic profiles (ADME), and serving as internal standards for quantitative mass spectrometry. This document details various synthetic routes, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.

Introduction to Deuterium (B1214612) Labeling of Tert-Butylamine

Tert-butylamine is a common building block in organic synthesis and is found in the structure of numerous active pharmaceutical ingredients. The introduction of deuterium, the stable heavy isotope of hydrogen, into the tert-butylamine moiety can significantly alter a molecule's metabolic fate by leveraging the kinetic isotope effect. The stronger carbon-deuterium (C-D) bond can slow metabolic degradation at the labeled site, potentially leading to improved drug efficacy and safety profiles. This guide explores three primary strategies for the synthesis of deuterium-labeled tert-butylamine: a multi-step chemical synthesis for perdeuteration (d9), reductive amination using a deuterated precursor, and direct hydrogen-deuterium (H/D) exchange on the tert-butylamine molecule.

Comparative Summary of Synthesis Methods

The selection of a synthetic method depends on the desired level of deuterium incorporation, scale, cost, and available starting materials. The following table summarizes the quantitative data associated with the methods detailed in this guide.

| Method | Key Deuterated Reagent(s) | Typical Yield | Isotopic Purity (Atom % D) | Chromatographic Purity | Key Advantages | Key Disadvantages |

| Multi-Step Synthesis | Methanol-d4 (B120146), Acetone-d6 (B32918) | ~45% | >98% | >99% | High, specific isotopic incorporation (perdeuteration) | Multi-step, requires expensive deuterated precursors |

| Reductive Amination | Acetone-d6, NaBD4 | 60-80% (est.) | Variable, up to d6 | >95% (est.) | Good yield, uses common reagents | Limited to d6-labeling on the isopropyl backbone |

| Photochemical H/D Exchange | D₂O | 50-70% (est.) | Variable | >95% (est.) | Direct, atom-economical, uses inexpensive D₂O | May result in incomplete labeling, requires specific equipment |

Method 1: Multi-Step Chemical Synthesis of Tert-Butylamine-d9

This method constructs the fully deuterated tert-butyl group from smaller deuterated building blocks, ensuring a high and specific level of deuterium incorporation. The synthesis proceeds via the preparation of tert-butanol-d9, which is then converted to the target amine.[1]

Reaction Pathway

Caption: Multi-step synthesis of tert-butylamine-d9.

Experimental Protocol

Step 1a: Preparation of Methyl iodide-d3

-

In a flask equipped with a thermometer and condenser, add methanol-d4 (3.61 g, 0.1 mol).

-

Cool the flask to 0 °C with stirring.

-

Slowly add iodine (38.07 g, 0.15 mol) and an appropriate amount of red phosphorus.

-

Distill the mixture to obtain methyl iodide-d3.

Step 1b: Preparation of tert-Butanol-d9

-

Prepare a Grignard reagent from the synthesized methyl iodide-d3 and magnesium turnings in diethyl ether.

-

Cool the Grignard reagent solution to 2 °C.

-

Slowly add acetone-d6 (6.41 g, 0.1 mol) dropwise to the Grignard reagent.

-

Allow the reaction to proceed at room temperature for 3 hours.

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the aqueous layer with ether, dry the combined organic layers, and distill to purify the tert-butanol-d9.

Step 2: Preparation of tert-Butylamine-d9

-

In a reaction vessel, place the purified tert-butanol-d9.

-

Add a suitable catalyst (e.g., a Lewis acid).

-

Cool the mixture to -10 °C.

-

Slowly add cyanogen chloride (7.72 g, 0.15 mol) dropwise.

-

Continue the reaction for 2 hours after the addition is complete.

-

Purify the reaction mixture by rectification to obtain the final tert-butylamine-d9 product.[1]

Quantitative Data:

-

Yield: 3.73 g (45.4% based on methanol-d4)[1]

-

Chromatographic Purity: >99.0%[1]

-

Isotopic Purity: 98.8 atom % D[1]

Method 2: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines.[2][3][4] To prepare deuterium-labeled tert-butylamine, this method can be adapted by reacting a deuterated ketone with a source of ammonia (B1221849), followed by reduction. This approach is particularly useful for labeling the carbon backbone adjacent to the nitrogen atom.

Reaction Pathway

Caption: Reductive amination for tert-butylamine-d6 synthesis.

Experimental Protocol (Adapted from General Procedures)

-

To a solution of acetone-d6 (1.0 eq) in methanol (B129727), add ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (1.5-2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, dissolve a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borodeuteride (NaBD₄) (1.5 eq) in methanol. Using NaBD₄ will introduce an additional deuterium atom on the α-carbon.

-

Slowly add the reducing agent solution to the imine mixture, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Quench the reaction by the slow addition of dilute HCl.

-

Make the solution basic (pH > 12) with concentrated NaOH solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield the deuterated tert-butylamine.

Estimated Quantitative Data:

-

Yield: 60-80% (based on similar reductive amination reactions).

-

Isotopic Purity: Primarily d6 if NaBH₃CN is used; d7 if NaBD₄ is used.

-

Chromatographic Purity: >95% after purification.

Method 3: Direct Photocatalyst-Free Hydrogen-Deuterium Exchange

Direct H/D exchange offers the most atom-economical route to deuterated molecules by replacing C-H bonds directly with C-D bonds using a deuterium source like D₂O. Recent advances have demonstrated photocatalyst-free methods for the deuteration of α-amino C-H bonds.[1][5][6] This approach is promising for the synthesis of partially deuterated tert-butylamine.

Logical Workflow

Caption: Photocatalyst-free H/D exchange mechanism.

Experimental Protocol (Adapted from General Procedures)

-

In a quartz reaction vessel, dissolve tert-butylamine (1.0 eq) and a thiol catalyst (e.g., thiophenol, 5-10 mol%) in a suitable solvent such as ethyl acetate.

-

Add deuterium oxide (D₂O, 20-40 eq).

-

Seal the vessel and irradiate the mixture with a UV lamp (e.g., 380 nm) at room temperature with vigorous stirring.

-

Monitor the reaction progress by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

-

Upon completion (typically 24-48 hours), dilute the reaction mixture with an organic solvent.

-

Wash the organic layer with a basic aqueous solution (e.g., sat. NaHCO₃) to remove the thiol catalyst, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the deuterated product.

Estimated Quantitative Data:

-

Yield: 50-70% (dependent on reaction time and substrate).

-

Isotopic Purity: Variable, dependent on reaction time. Primarily α-deuteration is expected, but labeling of the methyl groups may occur to a lesser extent.

-

Chromatographic Purity: >95% after purification.

Conclusion

This guide has presented three distinct and viable methods for the synthesis of deuterium-labeled tert-butylamine. The multi-step synthesis provides access to the perdeuterated (d9) analogue with very high isotopic purity, making it ideal for applications requiring a distinct mass shift and minimal isotopic variants. Reductive amination offers a high-yielding, practical route to tert-butylamine-d6 or -d7, suitable for many internal standard applications. Finally, direct H/D exchange represents a modern, atom-economical approach that is attractive for its simplicity and use of inexpensive D₂O, though it may offer less control over the precise level of deuteration. The choice of method will ultimately be guided by the specific requirements of the research, including the desired labeling pattern, scale, and available resources.

References

- 1. Photocatalyst-free photochemical deuteration via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalyst-free photochemical deuteration via H/D exchange with D2O | Semantic Scholar [semanticscholar.org]

CAS number for tert-Butylamine-d9 Hydrobromide

An In-depth Technical Guide to tert-Butylamine-d9 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-Butylamine-d9 Hydrobromide, a deuterated isotopologue of tert-Butylamine (B42293) Hydrobromide. This compound is of significant interest for various applications in research and development, particularly in mass spectrometry-based quantitative analysis.

Chemical and Physical Properties

tert-Butylamine-d9 Hydrobromide is the deuterium-labeled form of tert-Butylamine Hydrobromide. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.

| Property | Value | Citation |

| CAS Number | 134071-63-9 | [1][2] |

| Molecular Formula | C₄H₃D₉BrN | [2] |

| Molecular Weight | 163.10 g/mol | [1][2] |

| IUPAC Name | 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide | [1] |

| Synonyms | tert-Butyl-d9-amine Hydrobromide, tert-Butylammonium-d9 Bromide | [1][2] |

| Parent Compound | tert-Butyl-d9-amine (CAS: 6045-08-5) | [1][3] |

| Component Compounds | tert-Butyl-d9-amine, Hydrogen Bromide | [1] |

Applications in Research and Development

The primary application of tert-Butylamine-d9 Hydrobromide stems from its isotopic labeling.

-

Internal Standard: It serves as an excellent internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Tracer Studies: This compound can be used as a tracer in various studies to follow the metabolic fate of tert-butylamine or related structures.[2] The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is a key area of investigation.[2]

-

Reaction Kinetics Studies: Deuterated compounds like tert-Butylamine-d9 are valuable in studying reaction mechanisms and kinetics, for example, in atmospheric chemistry research involving reactions with OH radicals.[4]

Experimental Protocols

Synthesis of tert-Butylamine-d9

While a specific protocol for the hydrobromide salt is not detailed in the provided literature, a plausible synthesis involves the preparation of the free amine followed by salt formation. A described method for synthesizing tert-Butylamine-d9 is as follows:

-

Preparation of Methyl-d3 Iodide: Methanol-d4 is reacted with iodine and red phosphorus to yield methyl-d3 iodide via distillation.[5]

-

Grignard Reaction: The prepared methyl-d3 iodide is used to form a Grignard reagent.[5]

-

Reaction with Acetone-d6 (B32918): The Grignard reagent is slowly added to acetone-d6 at a controlled temperature (e.g., 2°C). The reaction is then quenched with dilute hydrochloric acid to produce tert-butanol-d9 (B1338152).[5]

-

Formation of tert-Butylamine-d9: The purified tert-butanol-d9 is reacted with imine chloride in the presence of a catalyst at a low temperature (e.g., -10°C) to yield the final tert-Butylamine-d9 product after purification by rectification.[5]

Formation of the Hydrobromide Salt

To form the hydrobromide salt, the synthesized tert-Butylamine-d9 free base would typically be reacted with hydrobromic acid.

-

Dissolve the purified tert-Butylamine-d9 in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath.

-

Add a stoichiometric amount of concentrated or gaseous hydrobromic acid dropwise with stirring.

-

The tert-Butylamine-d9 Hydrobromide salt will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for tert-Butylamine-d9 Hydrobromide.

Analytical Workflow using LC-MS

Caption: Use as an internal standard in a quantitative LC-MS workflow.

References

molecular weight and formula of tert-Butylamine-d9 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butylamine-d9 Hydrobromide, a deuterated isotopologue of tert-Butylamine Hydrobromide. This compound is valuable in various research applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug molecules.

Core Molecular Information

tert-Butylamine-d9 Hydrobromide is the hydrobromide salt of the deuterated form of tert-butylamine, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature useful in tracer studies and metabolic research.

Chemical Structure and Properties

Below is a summary of the key chemical and physical properties of tert-Butylamine-d9 Hydrobromide.

| Property | Value | Source |

| Molecular Formula | C₄H₂D₉N·HBr (or C₄H₁₂BrN) | [1] |

| Molecular Weight | 163.10 g/mol | [1][2] |

| IUPAC Name | 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide | [1] |

| Parent Compound | tert-Butyl-d9-amine (PubChem CID: 10534656) | [1] |

| Component Compounds | tert-Butyl-d9-amine, Hydrogen Bromide | [1] |

| Synonyms | tert-Butyl-d9-amine Hydrobromide, tert-Butylammonium-d9 Bromide, 2-AMINO-2-METHYL-D3-PROPANE-1,1,1,3,3,3-D6 HBR | [1] |

Logical Relationship of Components

The following diagram illustrates the ionic interaction between the deuterated tert-butylammonium (B1230491) cation and the bromide anion that constitutes tert-Butylamine-d9 Hydrobromide.

References

solubility of tert-Butylamine-d9 Hydrobromide in common lab solvents

An In-Depth Technical Guide to the Solubility of tert-Butylamine-d9 Hydrobromide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylamine-d9 Hydrobromide is the deuterated form of tert-butylamine (B42293) hydrobromide, a compound often utilized in the synthesis of active pharmaceutical ingredients and other complex organic molecules. The incorporation of deuterium (B1214612) isotopes can be crucial for metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative analytical methods. A thorough understanding of its solubility characteristics in various laboratory solvents is fundamental for its effective use in reaction chemistry, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of tert-Butylamine-d9 Hydrobromide. Due to the limited availability of specific quantitative solubility data in public literature for this deuterated compound, this guide presents estimated solubility based on the known properties of its non-deuterated analogue and general principles of chemical solubility. The isotopic difference between the deuterated and non-deuterated forms is not expected to significantly alter its solubility for most practical laboratory applications. Furthermore, this guide furnishes a detailed experimental protocol for the precise determination of its solubility in any given solvent.

Solubility Data

As an ionic salt, tert-Butylamine-d9 Hydrobromide is composed of the tert-butylammonium-d9 cation and the bromide anion. Its solubility is primarily dictated by the polarity of the solvent and its ability to solvate these ions. The general principle of "like dissolves like" is applicable, with polar solvents being more effective at dissolving this polar salt.

The following table summarizes the estimated solubility of tert-Butylamine-d9 Hydrobromide in a range of common laboratory solvents at ambient temperature (approximately 20-25°C).

Table 1: Estimated Solubility of tert-Butylamine-d9 Hydrobromide

| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Qualitative Solubility |

| Water | Polar Protic | > 200 | Very Soluble |

| Methanol | Polar Protic | > 100 | Freely Soluble |

| Ethanol | Polar Protic | 50 - 100 | Soluble |

| Isopropanol | Polar Protic | 10 - 30 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Freely Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | 50 - 100 | Soluble |

| Acetonitrile | Polar Aprotic | 1 - 5 | Slightly Soluble |

| Dichloromethane (DCM) | Nonpolar | < 1 | Very Slightly Soluble |

| Chloroform | Nonpolar | < 1 | Very Slightly Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | < 1 | Very Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | < 0.1 | Practically Insoluble |

| Acetone | Polar Aprotic | 1 - 5 | Slightly Soluble |

| Toluene | Nonpolar | < 0.1 | Practically Insoluble |

| Hexanes | Nonpolar | < 0.1 | Practically Insoluble |

Disclaimer: The data presented in this table are estimations and should be used as a guideline. For precise quantitative applications, experimental determination of solubility is strongly recommended.

Experimental Protocols

For researchers requiring precise solubility data, the following protocols describe standard methodologies for its determination.

Equilibrium Shake-Flask Method for Quantitative Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute is accurately measured.

Materials and Equipment:

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other chemically resistant material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument.

Reagents:

-

tert-Butylamine-d9 Hydrobromide (solid)

-

High-purity solvent of interest

Procedure:

-

Sample Preparation: Add an excess amount of tert-Butylamine-d9 Hydrobromide to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment. For example, add approximately 20-50 mg of the compound to 2 mL of the solvent.

-

Equilibration: Cap the vials securely and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The required time can be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.

-

Filtration: Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step removes any remaining microscopic solid particles. It is advisable to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of tert-Butylamine-d9 Hydrobromide.

-

Data Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visual Assessment for Rapid Qualitative Estimation

This method provides a quick, semi-quantitative estimation of solubility.

Procedure:

-

Add a small, known amount (e.g., 1 mg) of tert-Butylamine-d9 Hydrobromide to a small test tube or vial.

-

Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition.

-

Observe the mixture for the complete dissolution of the solid.

-

The approximate solubility can be estimated based on the volume of solvent required to dissolve the initial mass of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the Equilibrium Shake-Flask Method.

Caption: Workflow for Equilibrium Solubility Determination.

A Technical Guide to High-Purity Tert-Butylamine-d9 Hydrobromide for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, technical specifications, and analytical applications of the deuterated internal standard, tert-Butylamine-d9 Hydrobromide.

This technical guide provides a comprehensive overview of high-purity tert-Butylamine-d9 Hydrobromide, a crucial tool for researchers, scientists, and drug development professionals. This deuterated stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. Its use allows for precise and accurate quantification of its non-labeled counterpart, tert-butylamine, and related compounds in complex biological matrices.

Commercial Availability and Specifications

High-purity tert-Butylamine-d9 Hydrobromide and its corresponding free amine, tert-Butylamine-d9, are available from several reputable commercial suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound with high isotopic and chemical purity, ensuring reliable and reproducible results in sensitive analytical assays. Below is a summary of typical product specifications from leading vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Purity (atom % D) |

| MedChemExpress | tert-Butylamine-d9 Hydrobromide | 134071-63-9 | C₄H₂D₉N·HBr | >98% | Not specified |

| Sigma-Aldrich | tert-Butyl-d9-amine | 6045-08-5 | (CD₃)₃CNH₂ | 99% (CP) | 98 atom % D |

| Toronto Research Chemicals | tert-Butylamine-d9 Hydrobromide | 134071-63-9 | C₄H₂D₉N·HBr | >98% | Not specified |

| Santa Cruz Biotechnology | tert-Butylamine-d9 HBr | 134071-63-9 | C₄H₂D₉N·HBr | Not specified | Not specified |

Note: Product specifications are subject to change and may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of tert-Butylamine-d9 Hydrobromide is as an internal standard in isotope dilution mass spectrometry (IDMS).[1] This technique is the gold standard for quantitative analysis due to its high precision and accuracy.[1] By introducing a known amount of the deuterated standard into a sample at an early stage of the workflow, it co-elutes with the non-labeled analyte and experiences similar effects from sample preparation and instrument variability.[2][3] Because the deuterated and non-deuterated forms are chemically identical but have different masses, they can be distinguished by a mass spectrometer.[3] This allows for the calculation of a precise ratio of the analyte to the internal standard, which corrects for variations in extraction efficiency, matrix effects, and instrument response.[2][3]

Experimental Protocol: Quantitative Analysis of a Primary Amine in a Biological Matrix using LC-MS/MS

The following is a representative protocol for the quantitative analysis of a primary amine in a biological matrix, such as plasma, using tert-Butylamine-d9 Hydrobromide as an internal standard. This protocol is a generalized example and may require optimization for specific analytes and matrices.

1. Reagent and Standard Preparation:

-

Analyte Stock Solution: Prepare a stock solution of the non-labeled primary amine analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of tert-Butylamine-d9 Hydrobromide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., drug-free plasma). The concentration range should encompass the expected analyte concentrations in the unknown samples.

-

Internal Standard Working Solution: Prepare a working solution of tert-Butylamine-d9 Hydrobromide at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent. This concentration should be optimized to provide a stable and reproducible signal.

2. Sample Preparation:

-

To 100 µL of each unknown sample, calibration standard, and quality control (QC) sample, add 25 µL of the internal standard working solution.

-

Vortex each sample for 30 seconds to ensure thorough mixing.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge to pellet any remaining particulates.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

Internal Standard (tert-Butylamine-d9): Determine the precursor ion (e.g., [M+H]⁺, m/z 83.2) and a suitable product ion.

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard for each sample, calibration standard, and QC sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is often used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for a typical quantitative analysis using an internal standard and the relationship between the analyte and the stable isotope-labeled internal standard.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

Caption: Logical Relationship between Analyte and Internal Standard.

References

Navigating the Safety Profile of tert-Butylamine-d9 Hydrobromide: A Technical Guide

This technical guide provides a comprehensive overview of the safety data for tert-Butylamine-d9 Hydrobromide, designed for researchers, scientists, and professionals in drug development. The following sections detail the substance's hazards, physical and chemical properties, and recommended safety protocols.

Section 1: Hazard Identification and GHS Classification

tert-Butylamine is a highly flammable, corrosive, and toxic substance. The hydrobromide salt, while a solid, carries the hazards associated with the amine, particularly causing skin and eye irritation.[1] The parent amine is classified under the Globally Harmonized System (GHS) with multiple significant hazards.[2][3]

Table 1: GHS Hazard Classification for tert-Butylamine

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour[2][3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3] |

| Skin Corrosion / Irritation | Category 1A | H314: Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage / Irritation | Category 1 | H314: Causes severe skin burns and eye damage[2][3] |

| Aquatic Hazard, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] |

Source: Compiled from multiple supplier SDS for tert-Butylamine.

The following diagram illustrates the logical workflow for hazard identification and response based on the GHS pictograms and precautionary statements associated with tert-Butylamine.

Caption: GHS Hazard and Response Workflow for tert-Butylamine.

Section 2: Physical and Chemical Properties

The physical state of tert-Butylamine Hydrobromide is a white to off-white crystalline solid, differing from its parent amine, which is a liquid.[1] This difference in physical state is crucial for handling and storage considerations.

Table 2: Physical and Chemical Data

| Property | tert-Butylamine | tert-Butylamine Hydrobromide | Data Source |

| CAS Number | 75-64-9 | 60469-70-7 | [1][2] |

| Molecular Formula | C₄H₁₁N | C₄H₁₁N·HBr | [1] |

| Molecular Weight | 73.14 g/mol | 154.05 g/mol | [1] |

| Appearance | Clear liquid | White to Almost white powder to crystal | [1][2] |

| Melting Point | -67 to -68 °C | 350 °C | [1][2] |

| Boiling Point | 46 °C | Not available | |

| Density | 0.696 g/cm³ (at 25 °C) | Not available | |

| Flash Point | -8 °C | Not applicable | [4] |

| log Pow | 0.4 (at 25 °C) | Not available |

Section 3: Toxicological and Exposure Data

Toxicological data is primarily available for the parent compound, tert-Butylamine. Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[5] It is corrosive and can cause chemical burns to the skin, eyes, and gastrointestinal tract.[5] Vapors are irritating to the eyes and respiratory system.[5]

Table 3: Toxicological Data for tert-Butylamine

| Parameter | Value | Species | Method |

| LD50, Oral | Data not explicitly quantified in results | - | - |

| LC50, Inhalation | Data not explicitly quantified in results | - | - |

| Eye Irritation | Risk of serious damage to eyes | Rabbit | (ECHA) |

Note: Specific quantitative LD50/LC50 values were not available in the searched documents, but the substance is classified as "Toxic if swallowed" and "Toxic if inhaled".[3][5]

Table 4: Occupational Exposure Limits for tert-Butylamine

| Jurisdiction | Limit Type | Value |

| (Various) | No specific limits established | Not available |

Note: The provided SDS indicate no specific occupational exposure limits have been established by regional regulatory bodies.[4]

Section 4: Experimental Protocols

The Safety Data Sheets reviewed do not contain detailed experimental protocols for the generation of toxicological or physical data. Data points are typically referenced to literature ("lit.") or aggregated databases like those from the European Chemicals Agency (ECHA). Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for toxicity and environmental fate, are the presumed methodologies. For instance, skin and eye irritation data often originate from OECD Test Guideline 404 and 405, respectively.

Section 5: Handling, Storage, and First Aid

Proper handling and storage are critical to ensure safety. The following diagram outlines the workflow for safe handling and emergency first aid response.

Caption: Safe Handling and First Aid Workflow.

Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., Butyl rubber), and safety glasses with side-shields or goggles. A respirator is required if vapors or aerosols are generated.

Spill Response: In case of a spill, remove all ignition sources and evacuate the area.[2] Use spark-proof tools and explosion-proof equipment.[2] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation. Do not let the chemical enter drains.[2]

References

Navigating Isotopic Purity: A Technical Guide to Commercially Available tert-Butylamine-d9 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, such as tert-Butylamine-d9 Hydrobromide, are of paramount importance in pharmaceutical research and development. Their applications range from use as internal standards in pharmacokinetic studies to the development of deuterated drugs with potentially improved metabolic profiles. The precise isotopic purity of these compounds is a critical parameter that directly impacts the accuracy of experimental results and the quality of drug products. This technical guide provides an in-depth analysis of the isotopic purity of commercially available tert-Butylamine-d9 Hydrobromide, detailing the analytical methodologies used for its determination and presenting a summary of available commercial specifications.

Isotopic Purity of Commercial tert-Butylamine-d9 Hydrobromide

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium (B1214612). For tert-Butylamine-d9 Hydrobromide, this ideally means all nine hydrogen atoms of the tert-butyl group are deuterium atoms. However, complete deuteration is practically challenging, and commercial batches will contain a distribution of isotopologues (molecules with different numbers of deuterium atoms).

A survey of commercially available tert-Butylamine-d9 and its hydrobromide salt from various suppliers indicates a consistently high level of isotopic enrichment. The data is summarized in the table below. It is important to note that while some suppliers provide specifications for the free amine, this is a strong indicator of the purity of the hydrobromide salt, as the salt formation process does not alter the isotopic composition of the tert-butyl group.

| Supplier | Product Name | CAS Number | Stated Isotopic Purity (atom % D) |

| Sigma-Aldrich | tert-Butyl-d9-amine | 6045-08-5 | 98[1] |

| CDN Isotopes | 2-tert-Butylamino-d9-4-chloro-6- cyclopropylamino-1,3,5-triazine | 1189419-70-2 | 99[2] |

| LGC Standards | tert-Butyl-d9-amine | 6045-08-5 | Not explicitly stated, Certificate of Analysis available[3] |

| Santa Cruz Biotechnology | tert-Butyl-d9-amine | 6045-08-5 | Not explicitly stated, refer to Certificate of Analysis[4] |

| MedChemExpress | tert-Butylamine-d9 Hydrobromide | Not specified | Not explicitly stated, Certificate of Analysis available[5] |

Note: "atom % D" refers to the percentage of deuterium atoms at the labeled positions. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise isotopic purity values.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like tert-Butylamine-d9 Hydrobromide primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of chemical compounds. For deuterated molecules, both ¹H (proton) and ²H (deuterium) NMR are employed to determine the extent of deuteration.

¹H NMR Protocol:

-

Sample Preparation: Accurately weigh a known amount of tert-Butylamine-d9 Hydrobromide and dissolve it in a suitable deuterated solvent (e.g., Methanol-d4, Deuterium Oxide).

-

Internal Standard: Add a known amount of a non-deuterated internal standard with a well-resolved proton signal that does not overlap with any residual proton signals of the analyte.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integration and Calculation: Integrate the area of the residual proton signals corresponding to the tert-butyl group and the signal of the internal standard. The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the known amount of the internal standard.

²H NMR Protocol:

-

Sample Preparation: Dissolve a known amount of tert-Butylamine-d9 Hydrobromide in a protonated solvent (e.g., Methanol, Water).

-

Data Acquisition: Acquire the ²H NMR spectrum. As the natural abundance of deuterium is low, a higher concentration and more scans may be necessary compared to ¹H NMR.

-

Data Processing and Analysis: Process the spectrum as described for ¹H NMR. The presence of a strong signal corresponding to the chemical shift of the tert-butyl group confirms the high level of deuteration. The relative integrals of any other deuterium signals can provide information about the distribution of deuterium in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is particularly well-suited for determining the distribution of isotopologues in a deuterated sample.

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Sample Preparation: Prepare a dilute solution of tert-Butylamine-d9 Hydrobromide in a suitable volatile solvent (e.g., methanol/water).

-

Infusion and Ionization: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for this type of compound.

-

Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring high resolution to distinguish between the different isotopologues.

-

Data Analysis:

-

Identify the molecular ion peak for the fully deuterated species (d9).

-

Identify and quantify the peaks corresponding to the lower isotopologues (d8, d7, etc.).

-

The relative abundance of each isotopologue peak is used to calculate the overall isotopic purity.

-

Logical Relationship between NMR and MS in Purity Assessment

NMR and MS provide complementary information for a comprehensive assessment of isotopic purity.

Conclusion

The isotopic purity of commercially available tert-Butylamine-d9 Hydrobromide is generally high, with suppliers typically specifying enrichments of 98 atom % D or greater. However, for applications requiring the highest level of accuracy, it is imperative for researchers to consult the lot-specific certificate of analysis. The combination of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the precise determination of isotopic purity, ensuring the reliability and reproducibility of experimental data in research, and the quality and consistency of deuterated compounds in drug development.

References

The Subtle Power of a Neutron: A Technical Guide to the Natural Abundance of Deuterium and Its Transformative Role in Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (B1214612) (²H or D), the stable, non-radioactive heavy isotope of hydrogen, has emerged from a position of relative obscurity to become a pivotal tool in modern scientific research, particularly within the realms of drug discovery and development. Though chemically similar to its lighter counterpart, protium (B1232500) (¹H), the doubling of its mass imparts unique physicochemical properties that can be harnessed to elucidate reaction mechanisms, trace metabolic pathways, and significantly improve the pharmacokinetic profiles of therapeutic agents. This in-depth technical guide explores the natural abundance of deuterium, its fundamental properties, and its increasingly vital role in the synthesis and application of labeled compounds.

The Natural Abundance of Deuterium

Deuterium is a naturally occurring isotope, with its abundance varying slightly across different terrestrial and extraterrestrial environments. On Earth, it is most commonly found in the form of semi-heavy water (HDO) within oceans, which serve as the primary reservoir.[1] The standard for measuring deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW).[2]

Table 1: Natural Abundance of Deuterium in Various Environments

| Environment | Abundance (atom % of Hydrogen) | Parts Per Million (ppm) | Reference |

| Earth's Oceans (VSMOW) | ~0.0156% | ~156 | [2][3] |

| Earth (Overall) | ~0.0115% | ~115 | [3] |

| Human Body | Not explicitly quantified, but reflects dietary and water intake | - | |

| Comets | Elevated ratio similar to Earth's oceans | ~156 | [2] |

| Jupiter's Atmosphere | ~0.0026% | ~26 | [2] |

| Interstellar Medium | ~0.0015% | ~15 | [2] |

The slight variations in natural abundance are of significant interest in fields like hydrology and climatology, where they can be used to trace the origin and history of water sources.[1]

The Deuterium Kinetic Isotope Effect (KIE): A Cornerstone of Its Utility

The primary reason for the growing importance of deuterium in drug development is the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond.[4] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[4] This effect is particularly pronounced in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs.[5][6]

Table 2: Typical Deuterium Kinetic Isotope Effect (KIE) Values in Drug Metabolism

| Metabolic Reaction | Typical kH/kD Range | Significance | Reference |

| Aliphatic Hydroxylation | 2 - 10 | Significant slowing of metabolism | [4] |

| N-dealkylation | 2 - 8 | Can be a major metabolic pathway | [4] |

| O-dealkylation | 2 - 7 | Common metabolic route for many drugs | [4] |

| Aromatic Hydroxylation | 0.95 - 1.27 | Minimal KIE, suggesting a different rate-determining step | [5] |

By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down the rate of metabolic clearance, thereby improving a drug's pharmacokinetic profile.[3][7] This can lead to several therapeutic advantages, including:

-

Increased half-life and exposure: Allowing for less frequent dosing.[3]

-

Reduced formation of toxic metabolites: Enhancing the safety profile of a drug.[]

-

Improved bioavailability: More of the drug reaches the systemic circulation.

Applications of Deuterium-Labeled Compounds

The unique properties of deuterium have led to its widespread use in various scientific disciplines.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Deuterium-labeled compounds are invaluable tools in DMPK studies. They can be used as tracers to elucidate metabolic pathways and quantify the contribution of different clearance mechanisms.[9] By co-administering a deuterated and non-deuterated version of a drug (a "cassette" dose), researchers can simultaneously assess the pharmacokinetics of both parent and metabolite.

Mechanistic Elucidation

The KIE provides a powerful method for investigating reaction mechanisms.[5] By measuring the change in reaction rate upon isotopic substitution, chemists can determine whether a C-H bond is broken in the rate-determining step of a reaction.

Internal Standards in Mass Spectrometry

Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry-based assays. Since they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at the beginning of the workflow to correct for variations in sample preparation, extraction, and instrument response, leading to highly accurate and precise quantification.

Metabolic Imaging

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that uses deuterium-labeled substrates, such as [6,6-²H₂]-glucose, to map metabolic pathways in vivo. This technique allows for the real-time visualization of metabolic fluxes and has significant potential in cancer research and the study of metabolic diseases.

Experimental Protocols

General Protocol for Palladium-Catalyzed Hydrogen-Deuterium (H/D) Exchange

This protocol describes a common method for introducing deuterium into organic molecules.

Materials:

-

Substrate (aromatic or other compound with exchangeable protons)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Deuterium oxide (D₂O) or Deuterium gas (D₂)

-

Anhydrous solvent (e.g., ethyl acetate, methanol)

-

Reaction vessel (e.g., round-bottom flask, autoclave)

-

Stirring apparatus

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a suitable reaction vessel, combine the substrate and the Pd/C catalyst.

-

Evacuate the vessel and backfill with an inert gas three times to remove any air.

-

Add the anhydrous solvent to dissolve or suspend the substrate.

-

Introduce the deuterium source. If using D₂O, add it directly to the reaction mixture. If using D₂ gas, evacuate the vessel again and backfill with D₂.

-

Stir the reaction mixture vigorously at the desired temperature (room temperature to elevated temperatures may be required).

-

Monitor the progress of the reaction by taking aliquots and analyzing them using techniques such as ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction to room temperature and carefully vent any excess D₂ gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

-

Purify the product using appropriate techniques such as column chromatography, recrystallization, or distillation.

-

Characterize the final product using ¹H NMR, ²H NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

Protocol for Deuterium NMR (²H NMR) Spectroscopy

²H NMR is a crucial technique for characterizing deuterated compounds.

Instrumentation:

-

High-field NMR spectrometer equipped for ²H detection.

Sample Preparation:

-

Dissolve the deuterated compound in a suitable non-deuterated solvent (e.g., CHCl₃, DMSO). The use of a non-deuterated solvent is important to avoid a large solvent signal that would overwhelm the analyte signals.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

If the sample is in a non-deuterated solvent, the instrument will need to be run in unlocked mode. Shimming can be performed manually by observing the FID or by using a gradient shimming routine on the residual proton signal of the solvent.

-

Set the appropriate acquisition parameters for ²H NMR, including the spectral width, number of scans, and relaxation delay. The chemical shifts in ²H NMR are identical to those in ¹H NMR.

-

Acquire the ²H NMR spectrum.

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative abundance of deuterium at different positions in the molecule.

-

The isotopic enrichment can be calculated by comparing the integrals of the deuterated positions to a known internal standard or by using quantitative NMR techniques.

Protocol for Mass Spectrometry Analysis of Deuterated Compounds

Mass spectrometry is a highly sensitive method for determining the degree of deuterium incorporation.

Instrumentation:

-

Mass spectrometer (e.g., LC-MS/MS, GC-MS, HRMS).

Sample Preparation:

-

Prepare a dilute solution of the deuterated compound in a suitable solvent.

-

For LC-MS analysis, use a mobile phase that is compatible with the ionization source.

-

For GC-MS analysis, the compound may need to be derivatized to improve its volatility.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

For quantitative analysis using a deuterated internal standard, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

The number of deuterium atoms incorporated can be determined by the mass shift compared to the non-deuterated analogue.

-

The isotopic purity can be calculated from the relative intensities of the isotopic peaks in the mass spectrum.

-

For quantitative analysis, the ratio of the peak area of the analyte to the peak area of the deuterated internal standard is used to determine the concentration of the analyte in the sample.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the use of deuterium-labeled compounds.

Caption: Tracing Deuterium through the Glycolysis Pathway.

Caption: A Generalized Workflow for Deuterated Drug Development.

Caption: The Kinetic Isotope Effect in CYP450-Mediated Drug Metabolism.

Conclusion

The subtle substitution of a hydrogen atom with its heavier, stable isotope, deuterium, offers a powerful and versatile tool for modern scientific research. From its fundamental role in elucidating reaction mechanisms to its transformative impact on drug development, the applications of deuterium-labeled compounds are continually expanding. A thorough understanding of the natural abundance of deuterium, the principles of the kinetic isotope effect, and the practical methodologies for the synthesis and analysis of deuterated molecules is essential for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this remarkable isotope. As analytical techniques become more sensitive and synthetic methods more sophisticated, the role of deuterium in advancing our understanding of complex biological systems and in the creation of safer, more effective medicines is set to grow even further.

References

- 1. iaea.org [iaea.org]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 9. Step by Step of Glycolysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Note: Quantitative Analysis of tert-Butylamine in Biological Matrices using LC-MS with tert-Butylamine-d9 Hydrobromide as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of tert-butylamine (B42293) in biological matrices, such as plasma or urine, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs tert-Butylamine-d9 Hydrobromide as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] A Hydrophilic Interaction Liquid Chromatography (HILIC) method is detailed for the effective retention and separation of the highly polar tert-butylamine. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, toxicological assessments, or other research applications involving the quantification of small polar amines.

Introduction

tert-Butylamine is a primary aliphatic amine used in various industrial and pharmaceutical applications.[2] Accurate quantification of tert-butylamine in biological samples is crucial for understanding its pharmacokinetic profile and potential toxicity. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the preferred technique for bioanalytical studies due to its high sensitivity and specificity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of high-quality quantitative LC-MS analysis.[4] A SIL-IS, such as tert-Butylamine-d9 Hydrobromide, is chemically and physically almost identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the effective normalization of any variations, leading to more accurate and precise results.[1] Deuterated internal standards are widely used to compensate for measurement errors that could arise from ion suppression or enhancement.[3]

This application note provides a detailed protocol for the extraction of tert-butylamine from a biological matrix and its subsequent analysis by HILIC-MS/MS, using tert-Butylamine-d9 Hydrobromide as the internal standard.

Experimental Protocols

Materials and Reagents

-

tert-Butylamine (analyte)

-

tert-Butylamine-d9 Hydrobromide (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Standard and Internal Standard Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve tert-butylamine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve tert-Butylamine-d9 Hydrobromide in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

-

Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.

LC-MS/MS Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed for the separation of the polar analyte.

Table 1: LC Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |

| Mobile Phase B | 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | %B |

| 0.0 | 95 |

| 2.5 | 70 |

| 2.6 | 50 |

| 3.5 | 50 |

| 3.6 | 95 |

| 5.0 | 95 |

Table 3: MS/MS Parameters

| Parameter | Value |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Sheath Gas Temperature | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| tert-Butylamine | 74.1 | 58.1 | 50 | 10 |

| tert-Butylamine-d9 | 83.2 | 66.2 | 50 | 12 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The use of tert-Butylamine-d9 Hydrobromide as an internal standard allows for the construction of a reliable calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 5: Representative Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,900 | 13.126 |

| 1000 | 1,320,000 | 50,100 | 26.347 |

A linear regression of the calibration curve typically yields a correlation coefficient (r²) > 0.99.

Table 6: Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Recovery) | 90-110% |

| Matrix Effect | Compensated by IS |

Visualizations

Caption: Experimental workflow for the quantitative analysis of tert-Butylamine.

Conclusion

The described HILIC-MS/MS method utilizing tert-Butylamine-d9 Hydrobromide as an internal standard provides a sensitive, specific, and reliable approach for the quantification of tert-butylamine in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data accuracy and precision, making this method well-suited for demanding research and development applications.

References

Protocol for the Preparation of a Tert-Butylamine-d9 Hydrobromide Stock Solution

Application Note

Introduction

Tert-Butylamine-d9 hydrobromide is a deuterated stable isotope-labeled compound commonly utilized as an internal standard in quantitative analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is a well-established technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response. This document provides a detailed protocol for the preparation of a stock solution of tert-Butylamine-d9 Hydrobromide for research, development, and quality control applications.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals with experience in analytical chemistry and laboratory procedures.

Physicochemical and Safety Data

A summary of the relevant physicochemical properties and safety information for tert-Butylamine-d9 Hydrobromide is provided in the tables below.

Table 1: Physicochemical Properties of Tert-Butylamine-d9 Hydrobromide

| Property | Value |

| Molecular Formula | C₄H₃D₉BrN |

| Molecular Weight | 163.10 g/mol |

| Appearance | White to almost white powder or crystals |

| Solubility | Soluble in water. The non-deuterated form is miscible with water and alcohol. |

Data sourced from multiple chemical suppliers and databases.

Table 2: Safety and Handling Precautions

| Hazard | Precaution |

| Irritant | Causes skin and eye irritation.[2] |

| Hygroscopic | Substance absorbs moisture from the air.[2] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[2] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[3] For long-term stability, storage at -20°C is recommended.[4] Store under an inert atmosphere.[2][4] |

Experimental Protocol

This protocol outlines the steps for preparing a 1 mg/mL stock solution of tert-Butylamine-d9 Hydrobromide. This concentration is a common starting point for the preparation of working solutions for analytical standards.

Materials and Equipment

-

tert-Butylamine-d9 Hydrobromide (solid)

-

High-purity solvent (e.g., methanol, ethanol, or deionized water)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Spatula

-

Weighing paper or boat

-

Pipettes

-

Vortex mixer or sonicator

-

Amber glass vial with a screw cap for storage

Workflow Diagram

References

Applications of Deuterated Standards in Quantitative Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Deuterated internal standards are widely recognized as the gold standard for quantification in complex matrices such as plasma, urine, and tissue extracts.[1][2][3] A deuterated standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4] This subtle mass modification allows the standard to be differentiated from the endogenous analyte by the mass spectrometer, while ensuring its chemical and physical properties remain nearly identical.[1][5] This similarity is the key to their effectiveness, as they co-elute with the analyte during chromatography and experience the same effects during sample preparation and ionization.[2][6]

The primary advantage of using deuterated standards is their ability to compensate for various sources of analytical error, including:

-

Sample Preparation Variability: Losses can occur during extraction, precipitation, and reconstitution steps. Since the deuterated standard is added at the beginning of the process, it experiences the same losses as the analyte, ensuring the ratio between them remains constant.[7]

-

Matrix Effects: Complex biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[3] Because the deuterated standard has the same physicochemical properties, it is affected by the matrix in the same way as the analyte, allowing for accurate correction.[5][7]

-

Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time can affect results. By calculating the analyte-to-internal standard signal ratio, these fluctuations are effectively normalized.[3][8]

Core Principle: Isotope Dilution Mass Spectrometry